molecular formula C12H9ClN2O2 B3856899 N'-(4-chlorobenzylidene)-2-furohydrazide

N'-(4-chlorobenzylidene)-2-furohydrazide

Cat. No. B3856899
M. Wt: 248.66 g/mol
InChI Key: JDOAVVHTJZOKLO-RIYZIHGNSA-N
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Description

“N’-(4-chlorobenzylidene)-2-furohydrazide” is a novel hydrazone Schiff base compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Pansare and coworkers introduced a one-pot three-component synthesis of 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one using 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial AcOH as a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using density functional theory calculations . For example, the molecular geometry and electronic properties of the Schiff base compound (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline in the ground state have been investigated .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied using density functional theory calculations . The atomic charges and frontier molecular orbital energies were also performed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the 4-methyl N-(4-chlorobenzylidene)aniline (4CBT) single crystal was studied by single-crystal X-ray diffraction .

Mechanism of Action

While the specific mechanism of action for “N’-(4-chlorobenzylidene)-2-furohydrazide” is not available, similar compounds have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

Safety and Hazards

While specific safety and hazard information for “N’-(4-chlorobenzylidene)-2-furohydrazide” is not available, similar compounds are provided by Sigma-Aldrich for R&D use only and not for medicinal, household or other use .

Future Directions

The future directions for “N’-(4-chlorobenzylidene)-2-furohydrazide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields . For instance, thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOAVVHTJZOKLO-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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